molecular formula C12H12N6 B14723235 9-Benzyl-6-hydrazinyl-9h-purine CAS No. 6268-73-1

9-Benzyl-6-hydrazinyl-9h-purine

Cat. No.: B14723235
CAS No.: 6268-73-1
M. Wt: 240.26 g/mol
InChI Key: BLOBZJKTOPTSGP-UHFFFAOYSA-N
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Description

9-Benzyl-6-hydrazinyl-9h-purine is a chemical compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Benzyl-6-hydrazinyl-9h-purine typically involves the preparation of 2,6-dichloropurine, which can be derived from either xanthine or adenine. The dichloropurine is then benzylated to form 9-benzyl-2,6-dichloropurine. This intermediate undergoes further reactions to introduce the hydrazinyl group at the 6-position .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity and yield through techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

9-Benzyl-6-hydrazinyl-9h-purine can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The purine ring can undergo nucleophilic substitution reactions, particularly at the 2- and 6-positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute at the purine ring.

Major Products Formed

    Oxidation: Azo or azoxy derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

9-Benzyl-6-hydrazinyl-9h-purine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Benzyl-6-hydrazinyl-9h-purine involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting their activity. The benzyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

    9-Benzyl-6-chloropurine: Similar structure but with a chlorine atom instead of a hydrazinyl group.

    9-Benzyl-6-furfurylaminopurine: Contains a furfurylamino group at the 6-position.

    9-Benzyl-6-methylthiopurine: Contains a methylthio group at the 6-position.

Uniqueness

9-Benzyl-6-hydrazinyl-9h-purine is unique due to the presence of the hydrazinyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

6268-73-1

Molecular Formula

C12H12N6

Molecular Weight

240.26 g/mol

IUPAC Name

(9-benzylpurin-6-yl)hydrazine

InChI

InChI=1S/C12H12N6/c13-17-11-10-12(15-7-14-11)18(8-16-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6,13H2,(H,14,15,17)

InChI Key

BLOBZJKTOPTSGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C(N=CN=C32)NN

Origin of Product

United States

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